8-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride
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Overview
Description
8-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring. The presence of an amino group and a carboxylic acid group makes it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride typically involves several steps:
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Formation of the Benzopyran Ring: : The initial step often involves the cyclization of a suitable precursor to form the benzopyran ring. This can be achieved through various methods, such as the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
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Introduction of the Amino Group: : The amino group can be introduced through nitration followed by reduction. For example, nitration of the benzopyran intermediate can be followed by catalytic hydrogenation to reduce the nitro group to an amino group.
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Carboxylation: : The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the benzopyran intermediate with carbon dioxide under high pressure and temperature in the presence of a base.
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Formation of the Hydrochloride Salt: : The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to a primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron (Fe) or aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 8-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates. It can serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antioxidant, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 8-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target protein, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: Lacks the amino group, which affects its reactivity and biological activity.
8-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: Contains a fluorine atom instead of an amino group, leading to different chemical and biological properties.
8-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid:
Uniqueness
The presence of both an amino group and a carboxylic acid group in 8-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride makes it unique compared to its analogs. This dual functionality allows for a wider range of chemical reactions and biological interactions, enhancing its versatility in research and industrial applications.
Properties
CAS No. |
2613385-51-4 |
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Molecular Formula |
C10H12ClNO3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
8-amino-3,4-dihydro-2H-chromene-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8;/h1-3,7H,4-5,11H2,(H,12,13);1H |
InChI Key |
RXIKECOWYSJJMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=CC=C2N)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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